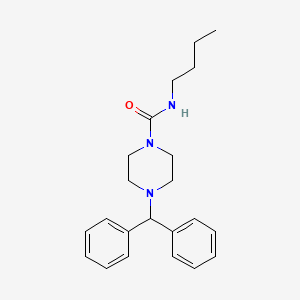

4-benzhydryl-N-butylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-benzhydryl-N-butylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-2-3-14-23-22(26)25-17-15-24(16-18-25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,21H,2-3,14-18H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGYLEAVFDZUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323412 | |

| Record name | 4-benzhydryl-N-butylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

681801-59-2 | |

| Record name | 4-benzhydryl-N-butylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl-4-(diphenylmethyl)piperazine-1-carboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N426J8B4NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

4-benzhydryl-N-butylpiperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, notable for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 4-benzhydryl-N-butylpiperazine-1-carboxamide is C22H29N3O. It features a piperazine ring substituted with a benzhydryl group and a butyl group , which contributes to its unique biological activity. The carboxamide functional group enhances solubility and facilitates interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C22H29N3O |

| Molecular Weight | 371.475 g/mol |

| Functional Groups | Carboxamide, Piperazine |

| Unique Features | Benzhydryl and Butyl Substituents |

Neuropharmacological Effects

4-benzhydryl-N-butylpiperazine-1-carboxamide has been investigated for its potential as an antipsychotic agent . It exhibits significant affinity for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions are crucial for modulating neurochemical pathways associated with mood disorders and psychotic conditions.

- Receptor Interaction Studies : In vitro assays indicate that the compound can influence receptor activity, leading to alterations in downstream signaling cascades relevant to psychiatric conditions. For instance, it has shown potential in modulating cell proliferation and apoptosis in cancer cell lines, suggesting anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects across several cancer cell lines. The mechanism of action involves inducing apoptosis through mitochondrial pathways, as evidenced by increased reactive oxygen species (ROS) production.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Carcinoma) | 10.5 |

| A2780 (Ovarian Carcinoma) | 7.2 |

| HT-29 (Colorectal Carcinoma) | 12.3 |

Case Studies

Case Study 1: Antiproliferative Activity

A study assessed the antiproliferative effects of 4-benzhydryl-N-butylpiperazine-1-carboxamide on various cancer cell lines. The results demonstrated significant cytotoxicity, with mechanisms involving changes in cell cycle progression and apoptosis induction.

Case Study 2: Comparison with Related Compounds

Comparative studies with structurally similar compounds revealed that the presence of the butyl group enhances stability and reactivity, contributing to improved biological efficacy compared to derivatives lacking this substitution.

The biological activity of 4-benzhydryl-N-butylpiperazine-1-carboxamide is attributed to several mechanisms:

- Receptor Binding : Its ability to bind to serotonin and dopamine receptors influences neurotransmitter signaling.

- Apoptosis Induction : The compound disrupts mitochondrial membrane potential, leading to increased ROS levels that trigger apoptotic pathways in cancer cells.

- Hydrogen Bonding : The carboxamide functionality allows for hydrogen bonding interactions with biological macromolecules, enhancing its reactivity and binding affinity.

Scientific Research Applications

Scientific Research Applications

The compound exhibits several notable applications across different scientific domains:

Medicinal Chemistry

- Antimicrobial Activity : Studies have indicated that derivatives of piperazine, including 4-benzhydryl-N-butylpiperazine-1-carboxamide, possess antimicrobial properties. For instance, similar compounds have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

- Antiviral Properties : Research has highlighted the potential of piperazine derivatives in inhibiting viral infections. Compounds structurally related to 4-benzhydryl-N-butylpiperazine-1-carboxamide have been explored for their ability to inhibit the entry of filoviruses like Ebola and Marburg .

Neuropharmacology

- Neuropeptide Y Receptor Modulation : The compound has been investigated for its ability to interact with neuropeptide Y receptors, which are implicated in various physiological processes including appetite regulation and anxiety. Modifications to the piperazine structure can enhance selectivity and potency towards these receptors .

Material Science

- Polymer Chemistry : The compound serves as a building block in the synthesis of functionalized polymers. Its piperazine moiety can be utilized to create diverse polymeric materials with specific properties, making it valuable in industrial applications .

Case Study 1: Antimicrobial Efficacy

A series of studies evaluated the antimicrobial activity of substituted piperazines, including 4-benzhydryl-N-butylpiperazine-1-carboxamide. The results demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 4-benzhydryl-N-butylpiperazine-1-carboxamide | MRSA | 0.78 |

| 4-benzhydryl-N-butylpiperazine-1-carboxamide | VREfm | 3.125 |

Case Study 2: Antiviral Activity

In vitro studies focused on the antiviral properties of related compounds showed that they significantly inhibited the entry of Ebola virus pseudovirions into cells. These findings suggest that structural modifications on the piperazine ring can lead to enhanced antiviral activity, providing a pathway for drug development against viral infections .

Comparison with Similar Compounds

4-Benzhydryl-N-cyclohexylpiperazine-1-carboxamide

- Key Difference : Substitution of the N-butyl group with a cyclohexyl ring.

- Biological Activity : Exhibits significantly higher CB1 affinity (Ki = 52 nM ), suggesting that bulkier, cyclic substituents enhance receptor binding compared to linear alkyl chains like butyl .

- Rationale : The cyclohexyl group’s conformational rigidity and increased hydrophobic surface area may improve interactions with CB1’s lipophilic binding pocket.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Key Difference : Replaces the benzhydryl group with an ethyl group and substitutes the N-butyl with a 4-chlorophenyl carboxamide.

- Structural Insights: The piperazine ring adopts a chair conformation, as confirmed by X-ray crystallography.

1-Benzhydryl-4-methylpiperazine (Cyclizine)

- Key Difference : Lacks the carboxamide moiety, featuring a methyl group instead.

- Synthesis : Prepared via refluxing benzhydryl chloride with 1-methylpiperazine in acetonitrile for 280 hours , highlighting the challenges of introducing bulky groups .

- Pharmacology : Cyclizine is an antihistamine, demonstrating how structural modifications (e.g., methyl vs. carboxamide) drastically alter biological targets.

Quinazoline-Based Piperazine Carboxamides

Compounds such as N-(4-fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) and N-(4-chlorophenyl) analogue (A6) exhibit:

Sulfonamide vs. Carboxamide Derivatives

- 1-Benzhydryl-4-(4-nitrophenylsulfonyl)piperazine (7c) : Replaces the carboxamide with a sulfonamide group. While biological data is lacking, sulfonamides generally exhibit higher metabolic stability but reduced permeability compared to carboxamides .

Metabolic Stability and Demethylation Pathways

- N-Demethylation: Evidence from triazenoimidazole carboxamides (e.g., DIC) shows that N-demethylation by liver microsomes is a major metabolic pathway, producing formaldehyde and aminoimidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.